molecular formula C14H18N4O2 B2919403 N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide CAS No. 478259-50-6

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide

Cat. No.: B2919403
CAS No.: 478259-50-6
M. Wt: 274.324
InChI Key: VYUSOPPDIUUOLQ-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a pyrrole-carboxamide backbone substituted with a propionyl group at the 4-position and a 3-(1H-imidazol-1-yl)propyl chain at the carboxamide nitrogen. The compound’s synthesis likely involves coupling reactions between activated pyrrole-carboxylic acid derivatives and amine-containing imidazole intermediates, followed by purification via chromatographic methods.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-13(19)11-8-12(17-9-11)14(20)16-4-3-6-18-7-5-15-10-18/h5,7-10,17H,2-4,6H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUSOPPDIUUOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound, 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41, ), provides a basis for comparison. Key differences include:

  • Pyrrole substituents : The target compound has a 4-propionyl group, while Compound 41 features a 3-methyl group and a 4-((6-trifluoromethylpyridin-3-yl)methyl) substituent.
  • Imidazole moiety : The target compound’s imidazole is linked via a propyl chain, whereas Compound 41 uses a 2-methylimidazol-4-yl group attached to an ethylamine bridge.
  • Additional groups : Compound 41 incorporates a trifluoromethylpyridine moiety, which is absent in the target compound.
Table 1: Structural and Analytical Comparison
Feature Target Compound Compound 41 ()
Pyrrole substitution 4-propionyl 3-methyl; 4-((6-(trifluoromethyl)pyridin-3-yl)methyl)
Imidazole substitution 1H-imidazol-1-yl propyl chain 2-methyl-1H-imidazol-4-yl ethyl chain
Molecular weight (ESIMS) Not reported (estimated ~330–350 g/mol) 392.2 g/mol
Key $^1$H NMR shifts Not available 11.55 ppm (NH), 8.63 ppm (pyridine), 6.68–6.75 ppm (pyrrole)
Purity (HPLC) Not reported 98.67%

Physicochemical and Pharmacological Implications

  • Lipophilicity and solubility : The propionyl group in the target compound may enhance solubility compared to the trifluoromethylpyridine in Compound 41, which is highly lipophilic. However, the trifluoromethyl group in Compound 41 could improve metabolic stability due to its electron-withdrawing nature .
  • Binding interactions : The imidazole’s position (1-yl vs. 4-yl) and substituents (propyl vs. ethyl) may alter hydrogen-bonding or π-π stacking with biological targets. For instance, the 2-methyl group in Compound 41’s imidazole could sterically hinder binding to certain enzymes.
  • Synthetic complexity : Compound 41’s trifluoromethylpyridine moiety likely requires multi-step synthesis, whereas the target compound’s simpler structure may offer easier scalability.

Crystallographic and Analytical Tools

These tools enable precise determination of bond lengths, angles, and conformational preferences, which are critical for understanding structure-activity relationships .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20N4O3
  • Molecular Weight : 348.39 g/mol
  • CAS Number : 439111-97-4

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in various biological pathways:

  • Aldosterone Synthase Inhibition : The compound has been shown to inhibit aldosterone synthase, which is crucial in regulating blood pressure and electrolyte balance. This activity suggests potential applications in treating hypertension and related cardiovascular conditions .
  • Aromatase Inhibition : It also acts as an aromatase inhibitor, which may be beneficial in hormone-related cancers such as breast cancer by reducing estrogen levels .
  • Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties that could protect cells from oxidative stress, a factor implicated in various diseases including cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetPotential Applications
Aldosterone Synthase InhibitionReduces aldosterone productionHypertension, heart failure
Aromatase InhibitionDecreases estrogen synthesisBreast cancer treatment
Antioxidant ActivityScavenges free radicalsNeuroprotection, anti-aging

Case Study 1: Cardiovascular Effects

A study demonstrated that this compound effectively lowered blood pressure in hypertensive animal models. The mechanism was attributed to its ability to inhibit aldosterone synthase, leading to reduced sodium retention and vasodilation .

Case Study 2: Cancer Research

In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by blocking aromatase activity. This effect was particularly pronounced in estrogen-sensitive cell lines, indicating its potential as a therapeutic agent in hormone-dependent tumors .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide?

The synthesis of structurally related pyrrole-imidazole carboxamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine-functionalized imidazole intermediates. For example, describes a method using 1H-pyrrole-2-carboxylic acid derivatives condensed with 3-(1H-imidazol-1-yl)propan-1-amine under coupling agents like EDCI or HOBt in DMF. Purification via column chromatography (silica gel, gradient elution) and validation by 1^1H NMR (400 MHz, DMSO-d6_6) and LCMS are critical for confirming product identity and purity . further supports this approach with a General Procedure B for similar amine-aldehyde condensations, yielding 84% isolated product after purification .

Q. Which crystallographic tools are recommended for structural elucidation of this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXD (for structure solution) is standard for determining precise molecular geometry. provides a case study for a related imidazole-quinazoline compound, detailing triclinic crystal system parameters (space group P1P1, a=8.8557a = 8.8557 Å, b=9.5113b = 9.5113 Å) and refinement metrics (R=0.073R = 0.073) . The WinGX suite ( ) and ORTEP-3 ( ) are essential for visualizing thermal ellipsoids and hydrogen-bonding networks, such as the N–H···N interactions observed in .

Q. What spectroscopic techniques validate the compound’s purity and structural integrity?

High-resolution 1^1H NMR (400 MHz, DMSO-d6_6) is indispensable for confirming proton environments, such as imidazole NH (δ\delta 11.55 ppm) and pyrrole NH (δ\delta 11.06 ppm) signals (). LCMS (ESI+, m/z=392.2m/z = 392.2) and HPLC (>98% purity) are critical for detecting trace impurities or byproducts. For advanced characterization, 13^{13}C NMR and HRMS should complement these methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR chemical shifts?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For example, imidazole NH protons may exhibit variable chemical shifts due to solvent-dependent hydrogen bonding. highlights the importance of comparing DMSO-d6_6 and CD3_3OD spectra to identify solvent-induced shifts. DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., SMD) can refine theoretical predictions .

Q. What strategies optimize crystallographic refinement for flexible side chains (e.g., the propylimidazole moiety)?

Flexible chains introduce disorder, complicating refinement. demonstrates constrained refinement using SHELXL, where H-atoms are placed geometrically and refined isotropically. For severe disorder, split-site modeling (e.g., partitioning occupancy between two conformers) or TLS parameterization for thermal motion may improve RintR_{\text{int}} values . critiques SHELX’s limitations in handling high anisotropy, suggesting supplemental tools like OLEX2 for real-space validation .

Q. How do structural modifications (e.g., propionyl vs. trifluoromethyl groups) impact biological activity?

notes that imidazole-quinazoline derivatives exhibit antimicrobial activity modulated by substituent electronegativity and steric bulk. For the target compound, replacing 4-propionyl with electron-withdrawing groups (e.g., CF3_3) could enhance binding to hydrophobic enzyme pockets. Computational docking (AutoDock Vina) paired with SAR studies (e.g., IC50_{50} assays against bacterial dihydrofolate reductase) is recommended .

Q. What experimental phasing methods are suitable for low-resolution X-ray data of this compound?

For low-resolution data (<1.5 Å), molecular replacement (using a related structure from the Cambridge Structural Database) or SAD/MAD phasing (if heavy atoms like bromine are present) is viable. ’s use of CuKα\alpha radiation (λ=1.5418\lambda = 1.5418 Å) and multi-scan absorption correction (CrysAlis PRO) exemplifies robust data collection for challenging crystals .

Methodological Recommendations

  • Synthesis: Follow ’s protocol with DMF as solvent and EDCI/HOBt coupling, but explore microwave-assisted synthesis to reduce reaction time.
  • Crystallization: Use slow evaporation from ethanol/water (1:1) to grow diffraction-quality crystals.
  • Data Analysis: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and DFT calculations.

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